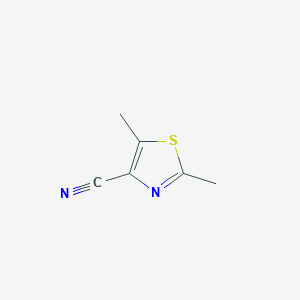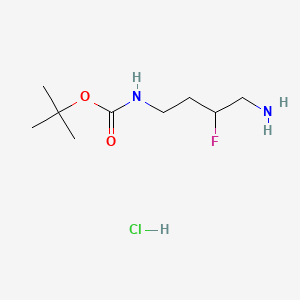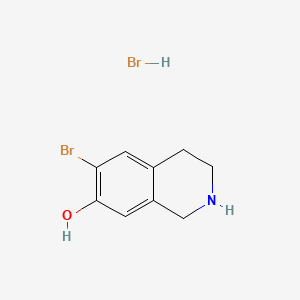![molecular formula C6H7BN4O2 B13462986 (3-Methyl-3H-[1,2,3]triazolo[4,5-b]pyridin-6-yl)boronic acid](/img/structure/B13462986.png)
(3-Methyl-3H-[1,2,3]triazolo[4,5-b]pyridin-6-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Methyl-3H-[1,2,3]triazolo[4,5-b]pyridin-6-yl)boronic acid is a boronic acid derivative that features a triazolopyridine scaffold. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of both boronic acid and triazolopyridine moieties in its structure makes it a versatile building block for the synthesis of more complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methyl-3H-[1,2,3]triazolo[4,5-b]pyridin-6-yl)boronic acid typically involves the formation of the triazolopyridine core followed by the introduction of the boronic acid group. One common method is the annulation of the triazole ring to the pyridine ring. This can be achieved through the diazotization of 2,3-diaminopyridines or their N-substituted analogs . The reaction conditions often involve heating under reflux in the presence of suitable catalysts and solvents.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Analyse Chemischer Reaktionen
Types of Reactions
(3-Methyl-3H-[1,2,3]triazolo[4,5-b]pyridin-6-yl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The triazolopyridine core can be reduced under specific conditions to yield different hydrogenated derivatives.
Substitution: The compound can participate in substitution reactions, particularly at the boronic acid group, to form new C-C or C-N bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while substitution reactions can lead to the formation of new heterocyclic compounds with potential biological activity.
Wissenschaftliche Forschungsanwendungen
(3-Methyl-3H-[1,2,3]triazolo[4,5-b]pyridin-6-yl)boronic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound can be used in the design of enzyme inhibitors and receptor modulators due to its ability to interact with biological targets.
Industry: It can be used in the production of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of (3-Methyl-3H-[1,2,3]triazolo[4,5-b]pyridin-6-yl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition. The triazolopyridine core can interact with various biological receptors and enzymes, modulating their activity through binding interactions. These interactions can affect cellular pathways and processes, leading to the compound’s observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-1,2,3-Triazolo[4,5-b]pyridine: This compound shares the triazolopyridine core but lacks the boronic acid group.
Pyrazolo[4,3-b]pyridine: Another heterocyclic compound with a similar core structure but different functional groups.
Uniqueness
The uniqueness of (3-Methyl-3H-[1,2,3]triazolo[4,5-b]pyridin-6-yl)boronic acid lies in the combination of the triazolopyridine scaffold with the boronic acid group. This dual functionality allows for a wide range of chemical reactions and biological interactions, making it a versatile and valuable compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C6H7BN4O2 |
|---|---|
Molekulargewicht |
177.96 g/mol |
IUPAC-Name |
(3-methyltriazolo[4,5-b]pyridin-6-yl)boronic acid |
InChI |
InChI=1S/C6H7BN4O2/c1-11-6-5(9-10-11)2-4(3-8-6)7(12)13/h2-3,12-13H,1H3 |
InChI-Schlüssel |
NNNQQRSRYJZYPB-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC2=C(N=C1)N(N=N2)C)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


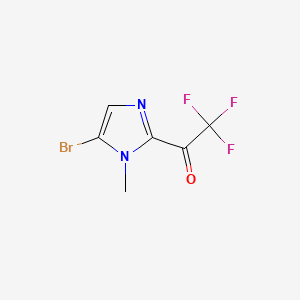

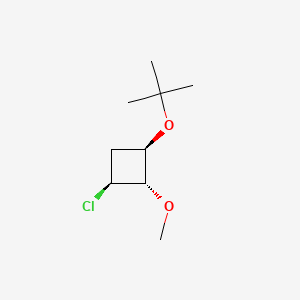
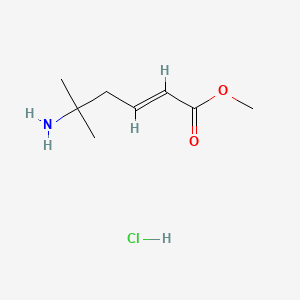

![rac-(1R,5R)-1-(propan-2-yl)-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B13462922.png)



